Cas no 2228624-22-2 (2,2-difluoro-2-(5-phenylthiophen-2-yl)ethan-1-amine)

2,2-Difluoro-2-(5-phenylthiophen-2-yl)ethan-1-amine is a fluorinated amine derivative featuring a phenyl-substituted thiophene core. This compound is of interest in medicinal chemistry and materials science due to its unique structural properties, combining a difluoroethylamine moiety with a conjugated aromatic system. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators. The thiophene-phenyl scaffold may also contribute to electronic properties useful in organic semiconductors. Its well-defined structure allows for precise functionalization, enabling tailored applications in pharmaceutical and advanced material research.
2,2-difluoro-2-(5-phenylthiophen-2-yl)ethan-1-amine structure
2228624-22-2 structure
Product Name:2,2-difluoro-2-(5-phenylthiophen-2-yl)ethan-1-amine
CAS No:2228624-22-2
MF:C12H11F2NS
MW:239.284248590469
CID:6141734
PubChem ID:165671827
Update Time:2025-10-29

2,2-difluoro-2-(5-phenylthiophen-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-2-(5-phenylthiophen-2-yl)ethan-1-amine
    • EN300-1860658
    • 2228624-22-2
    • Inchi: 1S/C12H11F2NS/c13-12(14,8-15)11-7-6-10(16-11)9-4-2-1-3-5-9/h1-7H,8,15H2
    • InChI Key: QUGGDUHHYSITGL-UHFFFAOYSA-N
    • SMILES: S1C(=CC=C1C(CN)(F)F)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 239.05802685g/mol
  • Monoisotopic Mass: 239.05802685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 54.3Ų

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2,2-difluoro-2-(5-phenylthiophen-2-yl)ethan-1-amine Related Literature

Additional information on 2,2-difluoro-2-(5-phenylthiophen-2-yl)ethan-1-amine

Introduction to 2,2-difluoro-2-(5-phenylthiophen-2-yl)ethan-1-amine (CAS No: 2228624-22-2)

2,2-difluoro-2-(5-phenylthiophen-2-yl)ethan-1-amine, identified by its CAS number 2228624-22-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of amine derivatives featuring a fluorinated backbone and a thiophene ring, which are known for their unique electronic and steric properties. The structural motif of this molecule combines the electron-withdrawing effect of fluorine atoms with the conjugated system of the phenylthiophene moiety, making it a promising candidate for various applications.

The synthesis of 2,2-difluoro-2-(5-phenylthiophen-2-yl)ethan-1-amine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms at the 2-position of the ethane chain enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in drug design. Additionally, the phenylthiophene ring contributes to its solubility in organic solvents and its ability to interact with biological targets. Recent advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

In the realm of pharmaceutical research, CAS no 2228624-22-2 has been explored as a potential intermediate in the development of novel therapeutic agents. The structural features of this compound make it suitable for designing molecules that target specific biological pathways. For instance, its fluorinated amine group can be modified to enhance binding affinity to enzymes or receptors, while the phenylthiophene moiety can serve as a pharmacophore for modulating cellular processes. Preliminary studies have indicated that derivatives of 2,2-difluoro-2-(5-phenylthiophen-2-yl)ethan-1-amine exhibit promising activity against certain types of cancer cells by inhibiting key signaling cascades.

Moreover, the electronic properties of 5-phenylthiophen make this compound an attractive building block for organic electronic materials. Researchers have investigated its potential use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic devices. The presence of fluorine atoms improves charge transport properties, while the conjugated thiophene ring enhances light emission efficiency. These characteristics have led to its incorporation into advanced materials designed for flexible electronics and optoelectronic applications. The growing demand for high-performance electronic components has further driven interest in optimizing synthetic routes to produce high-purity batches of CAS no 2228624.

The chemical reactivity of CAS no 22286 is another area where this compound has shown significant promise. The amine group is highly versatile and can undergo various transformations, including acylation, alkylation, and coupling reactions with boronic acids or halides. These reactions are fundamental in constructing more complex molecules with tailored properties. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups at different positions of the phenylthiophene ring, expanding the chemical space available for drug discovery.

Recent publications highlight the role of CAS no 22286 in developing novel antiviral agents. The structural framework of this compound allows for interactions with viral proteases or polymerases, potentially inhibiting replication or transcription processes. Computational modeling studies have predicted that modifications to the fluorinated amine group could enhance binding affinity to specific viral targets. These findings underscore the importance of CAS no 22286 as a scaffold for designing next-generation antiviral drugs that could combat emerging infectious diseases.

The environmental impact of synthesizing and using CAS no 22286 has also been a focus of recent research. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Catalytic methods have been explored as alternatives to traditional stoichiometric approaches, improving atom economy and energy efficiency. Such innovations align with global sustainability goals and contribute to reducing the ecological footprint of pharmaceutical manufacturing processes.

In conclusion, CAS no 22286, or (5-(Phenylthiophen-2-yloxy)methylamino)-difluoromethane, represents a versatile compound with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies, making it a valuable tool for drug discovery and advanced material development. As research continues to uncover new possibilities for this molecule, its significance in addressing global challenges is expected to grow further.

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